[1-(5-BROMO-2-HYDROXYBENZYL)-3-PIPERIDYL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE
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Overview
Description
[1-(5-BROMO-2-HYDROXYBENZYL)-3-PIPERIDYL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE is a complex organic compound with a unique structure that combines a brominated phenol with a piperidine and isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(5-BROMO-2-HYDROXYBENZYL)-3-PIPERIDYL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE typically involves multiple steps:
Bromination of Phenol: The starting material, phenol, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromophenol.
Formation of Isoquinoline Derivative: The isoquinoline moiety is synthesized through the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the isoquinoline ring system.
Coupling with Piperidine: The isoquinoline derivative is then coupled with piperidine through a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the brominated phenol with the piperidine-isoquinoline intermediate using a suitable linker, often through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic group can undergo oxidation to form quinones.
Reduction: The isoquinoline and piperidine moieties can be reduced under hydrogenation conditions.
Substitution: The bromine atom on the phenol ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Reduced isoquinoline and piperidine derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may serve as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, [1-(5-BROMO-2-HYDROXYBENZYL)-3-PIPERIDYL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE is investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenol group can form hydrogen bonds and hydrophobic interactions, while the isoquinoline and piperidine moieties can interact with various binding sites through π-π stacking and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
[1-(5-BROMO-2-HYDROXYBENZYL)-3-PIPERIDYL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE: vs. : The substitution of bromine with chlorine can affect the compound’s reactivity and biological activity.
This compound: vs. : Replacing piperidine with morpholine can alter the compound’s pharmacokinetic properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H25BrN2O2 |
---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
[1-[(5-bromo-2-hydroxyphenyl)methyl]piperidin-3-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
InChI |
InChI=1S/C22H25BrN2O2/c23-20-7-8-21(26)19(12-20)14-24-10-3-6-18(13-24)22(27)25-11-9-16-4-1-2-5-17(16)15-25/h1-2,4-5,7-8,12,18,26H,3,6,9-11,13-15H2 |
InChI Key |
LNXNZWGBUXBMKJ-UHFFFAOYSA-N |
SMILES |
C1CC(CN(C1)CC2=C(C=CC(=C2)Br)O)C(=O)N3CCC4=CC=CC=C4C3 |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC(=C2)Br)O)C(=O)N3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
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